Product packaging for Bis(3-azidophenyl)methanone(Cat. No.:CAS No. 112028-53-2)

Bis(3-azidophenyl)methanone

Cat. No.: B051878
CAS No.: 112028-53-2
M. Wt: 264.24 g/mol
InChI Key: FWLDOWCNCDNUAE-UHFFFAOYSA-N
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Description

Contextualization within Azido (B1232118) Compound Chemistry

Organic azides are a class of compounds containing the azide (B81097) (–N₃) functional group. wikipedia.org This functional group consists of three nitrogen atoms and is considered a high-energy moiety, which contributes to its unique reactivity. baseclick.eu Despite their high energy, azides exhibit remarkable stability in the presence of many reactants and under various reaction conditions, including acidic and basic environments. baseclick.eu Their reactivity is often harnessed in specific, controlled chemical transformations. kit.edubaseclick.eu

The chemistry of azides is diverse. They can serve as precursors to primary amines through reduction, such as in the Staudinger reaction, where they react with phosphines. wikipedia.orgbaseclick.eumdpi.com This makes them useful as protected amine synthons in multi-step organic synthesis. baseclick.eu Perhaps the most prominent application of azides in modern chemistry is their participation in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgmiragenews.com This reaction, a cornerstone of "click chemistry," forms a stable 1,2,3-triazole ring and is celebrated for its efficiency, selectivity, and biocompatibility. wikipedia.orgbaseclick.eu

Bis(3-azidophenyl)methanone, possessing two azide groups, is a prime candidate for applications leveraging this reactivity. The dual azide functionalities allow for the creation of cross-linked networks or the synthesis of complex molecular architectures through reactions like CuAAC, making it a versatile building block in materials science and bioconjugation.

Significance of Bis-Functionalized Aromatic Ketones in Contemporary Chemical Research

Aromatic ketones are a class of organic compounds that feature a carbonyl group (C=O) attached to two aryl groups. This structural motif is a key component in many pharmaceuticals, agrochemicals, and dyes. ontosight.ai The development of efficient and environmentally friendly methods for synthesizing aromatic ketones is an active area of research. mdpi.comnih.govresearchgate.net

The "bis-functionalized" aspect of a molecule like this compound refers to the presence of two identical reactive groups. This bifunctionality is of great importance in polymer chemistry and materials science. For instance, bifunctional compounds can act as cross-linkers, connecting polymer chains to form robust networks with enhanced thermal and mechanical properties. Bis(p-azidophenyl) sulfone, a related compound, is used as a photoaffinity crosslinker for this purpose.

In the context of this compound, the combination of a central ketone and two peripheral azide groups offers a dual-mode of reactivity. The azide groups are available for "click" reactions or for conversion into other functionalities, while the ketone group can also participate in various organic transformations. This multi-faceted reactivity allows for the design of complex polymers and functional materials. For example, bifunctional azide compounds can selectively produce molecules with two triazole rings, where the formation of the first triazole can direct the formation of the second. miragenews.com This controlled reactivity is essential for creating well-defined polymeric structures. miragenews.com

Historical Overview of Azide-Based Building Blocks in Organic Synthesis

The history of organic azides dates back to 1864, when Peter Griess first prepared phenyl azide. kit.eduwikipedia.org A few decades later, in the 1890s, Theodor Curtius discovered the thermal rearrangement of acyl azides into isocyanates, a reaction now known as the Curtius rearrangement. kit.eduwikipedia.org Despite these early discoveries, interest in the broader synthetic utility of organic azides remained relatively modest for many years, partly due to concerns about their stability. wikipedia.org

A significant resurgence in the study of azide chemistry occurred in the mid-20th century. kit.edu Rolf Huisgen's work on 1,3-dipolar cycloadditions further illuminated the potential of these compounds. wikipedia.org However, the true explosion in the application of azides in organic synthesis came with the advent of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues. wikipedia.org Their discovery of the copper-catalyzed cycloaddition between organic azides and terminal alkynes provided a highly reliable and selective reaction that could be performed under mild, often aqueous, conditions. wikipedia.orgbaseclick.eu This development transformed organic azides from a niche class of reagents into indispensable tools at the interface of chemistry, biology, and materials science. kit.edu Today, azides are fundamental building blocks used in the synthesis of pharmaceuticals, the development of advanced materials, and for bioconjugation and labeling. kit.edutus.ac.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N6O B051878 Bis(3-azidophenyl)methanone CAS No. 112028-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112028-53-2

Molecular Formula

C13H8N6O

Molecular Weight

264.24 g/mol

IUPAC Name

bis(3-azidophenyl)methanone

InChI

InChI=1S/C13H8N6O/c14-18-16-11-5-1-3-9(7-11)13(20)10-4-2-6-12(8-10)17-19-15/h1-8H

InChI Key

FWLDOWCNCDNUAE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)C2=CC(=CC=C2)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)C2=CC(=CC=C2)N=[N+]=[N-]

Synonyms

3,3''-DIAZIDOBENZOPHENONE

Origin of Product

United States

Synthetic Methodologies for Bis 3 Azidophenyl Methanone and Analogues

Classical Approaches in Bis-Azide Synthesis

Classical methods for the synthesis of aromatic azides have been well-established for many years and remain relevant in modern organic synthesis. These approaches typically involve the transformation of precursor functional groups, such as amines or halides, into the desired azide (B81097) functionality.

Diazotization and Azide Substitution Pathways for Aromatic Azides

One of the most traditional and widely used methods for the preparation of aromatic azides is the diazotization of aromatic amines, followed by substitution with an azide salt. This two-step process begins with the conversion of a primary aromatic amine to a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is then treated with a source of azide ions, such as sodium azide, to yield the corresponding aromatic azide.

For the synthesis of bis(3-azidophenyl)methanone, this pathway would commence with bis(3-aminophenyl)methanone as the starting material. The diamine would undergo a double diazotization reaction, followed by the introduction of the two azide groups. The general scheme for this transformation is depicted below:

Reaction Scheme: Diazotization-Azide Substitution

Bis(3-aminophenyl)methanone → Bis(3-diazoniumphenyl)methanone → this compound

StepReagents and ConditionsIntermediate/Product
1. DiazotizationNaNO₂, aq. HCl, 0-5 °CBis(3-diazoniumphenyl)methanone
2. Azide SubstitutionNaN₃, H₂OThis compound

This method is advantageous due to the ready availability of aromatic amines. However, the procedure requires careful temperature control as diazonium salts can be unstable at elevated temperatures.

Nucleophilic Aromatic Substitution Strategies for Azide Introduction

Nucleophilic aromatic substitution (SNAr) provides another classical route for the introduction of an azide group onto an aromatic ring. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction involves the displacement of a good leaving group, such as a halide, by a nucleophile. wikipedia.org For the SNAr mechanism to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In the context of synthesizing this compound, a suitable precursor would be a dihalobenzophenone, such as bis(3-chlorophenyl)methanone or bis(3-fluorophenyl)methanone. The central ketone group acts as a moderate electron-withdrawing group, activating the meta positions towards nucleophilic attack, albeit to a lesser extent than nitro groups. The reaction would be carried out by treating the dihalo-precursor with an azide salt, like sodium azide, in a polar aprotic solvent at elevated temperatures.

PrecursorLeaving GroupActivating GroupNucleophileProduct
Bis(3-halophenyl)methanoneHalogen (e.g., Cl, F)Ketone (C=O)Azide ion (N₃⁻)This compound

The reactivity of the aryl halide in SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) generally being the most reactive, followed by chloride. chemistrysteps.com

Contemporary Synthetic Routes to Bis(azidophenyl)methanone Scaffolds

More recent synthetic methods often employ metal catalysis and offer alternative strategies for the construction of both the bis-azide and the central ketone framework, sometimes with improved efficiency and functional group tolerance.

Metal-Catalyzed Coupling Reactions for Azidoaryl Moieties

Transition metal-catalyzed reactions have become powerful tools for the formation of carbon-heteroatom bonds, including the introduction of azide groups. mdpi.com Copper- and palladium-catalyzed reactions are particularly prominent in this area. For instance, a copper-catalyzed coupling of an aryl halide with sodium azide can be an effective method for synthesizing aryl azides. mdpi.com

For the synthesis of this compound, a precursor such as bis(3-iodophenyl)methanone or bis(3-bromophenyl)methanone (B2924712) could be subjected to a metal-catalyzed azidation reaction. These reactions often proceed under milder conditions than traditional SNAr reactions and may offer better yields and selectivity.

Table of Metal-Catalyzed Azidation Reactions

Catalyst SystemSubstrateAzide SourceGeneral Conditions
CuI / ligandAryl Iodide/BromideNaN₃Polar aprotic solvent, heat
Pd(OAc)₂ / ligandAryl HalideTMSN₃Anhydrous conditions, inert atmosphere
FeCl₃Benzylic AcetatesTMSN₃Co-catalyst may be required

These methods expand the range of suitable precursors for the synthesis of aromatic azides. mdpi.com

Condensation Reactions for Bis-Ketone Frameworks

To form a symmetrically substituted benzophenone (B1666685) like the this compound backbone, one could envision a Friedel-Crafts acylation of an azido-substituted benzene (B151609) with an azido-substituted benzoyl chloride. However, the presence of the azide group can be problematic under the strongly acidic conditions of the reaction. A more common and practical approach is to construct the benzophenone core first and then introduce the azide functionalities. For example, the Friedel-Crafts acylation of benzene with phosgene (B1210022) or carbon tetrachloride can yield benzophenone, which can then be functionalized. wikipedia.org Alternatively, substituted benzenes can be reacted to form substituted benzophenones. organic-chemistry.org

Another important method for generating the diaryl ketone structure is the oxidation of a diphenylmethane (B89790) precursor. wikipedia.orgoup.com Various oxidizing agents and catalytic systems have been developed for this transformation, offering a route to the benzophenone core from a different class of starting materials. oup.comgoogle.comoup.comresearchgate.net

Common Methods for Benzophenone Synthesis

MethodReactantsCatalyst/ReagentsKey Features
Friedel-Crafts AcylationBenzene derivative + Benzoyl chloride derivativeLewis Acid (e.g., AlCl₃)Forms C-C bond via electrophilic aromatic substitution. sigmaaldrich.com
Oxidation of DiphenylmethaneDiphenylmethane derivativeOxidizing agent (e.g., H₂O₂, O₂) + Catalyst (e.g., Co/MCM-41)Converts a methylene (B1212753) bridge to a carbonyl group. wikipedia.orgoup.com
Palladium-Catalyzed Carbonylative CouplingAryl Halide + Arylboronic AcidPd catalyst, CO sourceA modern cross-coupling approach to diaryl ketones. acs.orgrsc.org

Direct Azidation of Carbonyl Precursors

Direct azidation strategies aim to introduce the azide group onto a pre-existing molecule, potentially reducing the number of synthetic steps. In the context of this compound, this could involve the direct C-H azidation of a benzophenone precursor. While challenging, methods for the direct azidation of aromatic C-H bonds are emerging, often relying on transition metal catalysis. mdpi.com

These reactions typically involve a metal catalyst that facilitates the activation of a C-H bond, followed by reaction with an azide source. While this is a developing area of research, it holds promise for more atom-economical and efficient syntheses of aryl azides in the future. The feasibility of such a direct azidation on the benzophenone core would depend on the regioselectivity of the C-H activation process.

Derivatization Strategies for this compound

The strategic derivatization of this compound allows for the fine-tuning of its chemical and physical properties. Key points of modification include the central ketone and the peripheral aromatic rings, each amenable to a variety of chemical transformations.

Post-Synthetic Modifications of the Ketone Moiety

The carbonyl group of this compound is a prime target for a variety of post-synthetic modifications, enabling the introduction of new functional groups and structural diversity. Common transformations include reduction to a secondary alcohol and olefination reactions to form carbon-carbon double bonds.

One of the most fundamental modifications of the ketone is its reduction to the corresponding secondary alcohol, bis(3-azidophenyl)methanol. This transformation can be efficiently achieved using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, under mild conditions. The general mechanism involves the nucleophilic attack of the hydride ion from the borohydride complex onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide furnishes the desired alcohol. While specific studies on this compound are not widely reported, the reduction of analogous benzophenone derivatives is a well-established and high-yielding reaction.

Another significant modification of the ketone moiety is the Wittig reaction , which converts the carbonyl group into a carbon-carbon double bond. This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. The ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. The nature of the substituents on the ylide can influence the stereochemistry of the resulting alkene. For the synthesis of 1,1-di(3-azidophenyl)ethene derivatives, a variety of Wittig reagents can be employed, allowing for the introduction of diverse substituents at the newly formed double bond.

Modification Reagent(s) Product Key Features
ReductionSodium Borohydride (NaBH₄)Bis(3-azidophenyl)methanolSelective for ketones, mild conditions.
OlefinationPhosphorus Ylide (Wittig Reagent)1,1-Di(3-azidophenyl)alkeneForms a C=C double bond, versatile.

Functionalization of Aromatic Rings via Cross-Coupling

The aromatic rings of this compound, when appropriately pre-functionalized with halides (e.g., bromine or iodine), are amenable to a variety of palladium-catalyzed cross-coupling reactions. These powerful synthetic tools allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a modular approach to a wide range of derivatives. The azide groups are generally stable under the conditions of many of these coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For the derivatization of a dihalo-bis(3-azidophenyl)methanone precursor, reaction with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base would yield biaryl or styrenyl derivatives, respectively. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. A notable example in a related system is the Suzuki cross-coupling reaction between 2-azidoarylboronic acid pinacolate esters and vinyl triflates, which proceeds in good yields.

The Sonogashira coupling provides a direct route to the synthesis of aryl alkynes by coupling a terminal alkyne with an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Applying this methodology to a dihalo-bis(3-azidophenyl)methanone would allow for the introduction of two alkyne moieties. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination. The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, specifically for the synthesis of arylamines from aryl halides. This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an amine with an aryl halide. Derivatization of a dihalo-bis(3-azidophenyl)methanone via this method would introduce amino groups onto the aromatic rings. The reaction is highly versatile, accommodating a broad scope of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

Cross-Coupling Reaction Coupling Partner Catalyst System Bond Formed Product Type
Suzuki-MiyauraOrganoboron ReagentPd catalyst, BaseC-CBiaryl or Styrenyl derivative
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC-C (sp²-sp)Di-alkynyl derivative
Buchwald-Hartwig AminationAminePd catalyst, Ligand, BaseC-NDi-amino derivative

Reactivity and Mechanistic Studies of Bis 3 Azidophenyl Methanone Derivatives

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide-alkyne Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the formation of 1,2,3-triazole rings. wikipedia.org Bis(3-azidophenyl)methanone, with its two azide (B81097) groups, can react with alkynes to form bis-1,2,3-triazoles, making it a valuable building block in materials science and medicinal chemistry. beilstein-journals.org This reaction can be performed under thermal conditions or, more commonly, through catalyzed or strain-promoted pathways that offer significant advantages in terms of reaction rate and regioselectivity. wikipedia.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, noted for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov For a bifunctional molecule like this compound, this reaction allows for the controlled synthesis of bis(1,4-disubstituted-1,2,3-triazole) derivatives.

The widely accepted mechanism for CuAAC involves a stepwise process rather than a concerted cycloaddition. acs.org Mechanistic studies, supported by density functional theory (DFT) calculations and experimental evidence, suggest the involvement of polynuclear copper intermediates. acs.orgunizar.esnih.gov The catalytic cycle is generally understood to proceed as follows:

Formation of Copper-Acetylide: A Cu(I) ion first coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate. acs.orgnih.gov

Coordination and Cyclization: The organic azide then coordinates to the copper center. Recent studies strongly support a dinuclear mechanism where one copper atom binds the acetylide while a second copper atom activates the azide group. nih.govnih.gov This assembly then proceeds through a six-membered copper metallacycle intermediate. acs.org

Triazole Formation and Catalyst Regeneration: The metallacycle rearranges to form the copper-triazolide product, followed by protonolysis to release the stable 1,4-disubstituted triazole and regenerate the Cu(I) catalyst. acs.orgnih.gov

The participation of two copper atoms is believed to lower the activation energy of the reaction significantly compared to a mononuclear pathway, thus accounting for the dramatic rate acceleration observed in CuAAC. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Investigations

To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction utilizes a strained cyclooctyne, which reacts readily with azides without the need for a catalyst. magtech.com.cn The driving force for this "copper-free click" reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. magtech.com.cnnih.gov For this compound, SPAAC provides a bioorthogonal method for cross-linking or conjugation in biological systems. vectorlabs.com

The reactivity in SPAAC is highly dependent on the structure of the cyclooctyne. magtech.com.cn The introduction of electron-withdrawing groups or fusing aromatic rings to the cyclooctyne ring can significantly increase the reaction rate by lowering the energy of the transition state. nih.gov DFT calculations have shown that the acceleration in SPAAC is primarily due to a lower distortion energy required to bend the azide and alkyne into the transition-state geometry. nih.gov

Regioselectivity in Triazole Formation

A key distinction between different azide-alkyne cycloaddition methods is the regioselectivity of the resulting triazole product.

Thermal Cycloaddition: The uncatalyzed Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, often in nearly equal amounts, due to similar activation energy barriers for both pathways. nih.govnih.gov

CuAAC: The copper-catalyzed reaction is highly regioselective, almost exclusively producing the 1,4-disubstituted isomer. nih.govmdpi.com This specificity is a direct consequence of the stepwise, copper-mediated mechanism that directs the orientation of the azide and alkyne. acs.org

SPAAC: The regioselectivity of SPAAC can be more variable. While it often favors the formation of one regioisomer, mixtures can occur. The outcome can be influenced by secondary interactions between the reactants. For instance, studies with 2-(azidophenyl)boronic acid have shown complete regioselectivity due to stabilizing secondary interactions during the cycloaddition. rsc.org

For this compound, employing CuAAC would predictably lead to the formation of a bis(1,4-disubstituted triazole).

Kinetic and Thermodynamic Aspects of Cycloaddition Reactions

The azide-alkyne cycloaddition is a highly exothermic process, providing a strong thermodynamic driving force for the reaction. nih.gov However, the uncatalyzed thermal reaction has a high activation barrier, resulting in very slow reaction rates. nih.gov

Table 1: Comparative Kinetic and Thermodynamic Data for Azide-Alkyne Cycloadditions

Reaction Type Typical Activation Energy (Ea) Enthalpy of Reaction (ΔH⁰) Second-Order Rate Constant (k₂)
Thermal Huisgen Cycloaddition ~82-105 kJ/mol (~20-25 kcal/mol) nih.govrsc.orgresearchgate.net -209 to -272 kJ/mol (-50 to -65 kcal/mol) nih.gov 10⁻⁴ to 10⁻⁶ M⁻¹s⁻¹
CuAAC ~54-63 kJ/mol (~13-15 kcal/mol) Similar to thermal reaction 1 to 100 M⁻¹s⁻¹

| SPAAC | Varies with cyclooctyne structure | Similar to thermal reaction | 10⁻³ to >1 M⁻¹s⁻¹ magtech.com.cn |

Data compiled from studies on various organic azides and alkynes and are representative of the general reaction classes.

Isoconversional kinetics analysis of bulk azide-alkyne cycloaddition has shown activation energies around 82 kJ/mol for the thermal process, with large negative activation entropies that support a concerted mechanism. rsc.orgresearchgate.net In contrast, the CuAAC pathway significantly lowers the activation energy. acs.org Kinetic studies of SPAAC reactions can be monitored using techniques like inline ATR-IR spectroscopy, even in complex biological media, allowing for detailed investigation of reaction rates under various conditions. nih.gov

Photochemical Transformations of Azide Groups

Aromatic azides, such as those in this compound, are photosensitive. Upon irradiation with UV light, they can undergo photochemical transformations, primarily leading to the formation of highly reactive nitrene intermediates. This property makes bis-azide compounds like this compound useful as photo-crosslinking agents. nih.gov

Nitrene Generation via Photolysis

Photolysis of an aryl azide involves the absorption of a UV photon, which leads to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive aryl nitrene in its singlet state. nih.gov

Ar-N₃ + hν → [Ar-N₃] → Ar-N + N₂*

The initially formed singlet nitrene is electron-deficient and can undergo rapid intersystem crossing to the more stable triplet nitrene state. nih.gov Both singlet and triplet nitrenes are highly reactive and can engage in a variety of subsequent reactions:

C-H Insertion: Singlet nitrenes can directly insert into C-H bonds, a key reaction in photo-crosslinking of polymer matrices. nih.gov

Addition to Double Bonds: Reaction with alkenes can form aziridines. nih.gov

Hydrogen Abstraction: Triplet nitrenes tend to react like diradicals, abstracting hydrogen atoms to form primary amines. nih.gov

Dimerization: At high concentrations, nitrenes can dimerize to form azo compounds. nih.gov

In the case of this compound, photolysis generates a dinitrene species, Bis(3-nitrenophenyl)methanone. This bifunctional intermediate can then react with two separate polymer chains, acting as a molecular bridge and inducing the formation of a stable, cross-linked three-dimensional network. Analogous compounds like 2,6-bis(4-azidobenzylidene)-4-methyl-cyclohexanone are well-known for this application in creating thermally stable polymer networks. nih.gov

Photoinduced Crosslinking Reactions in Polymeric Systems

This compound belongs to the class of bis(aryl azides), which are well-established photo-crosslinking agents. The underlying mechanism for their crosslinking ability involves the photolysis of the azide groups upon exposure to ultraviolet (UV) light. thermofisher.com Irradiation of an aryl azide generates a highly reactive nitrene intermediate by the extrusion of nitrogen gas. nih.gov This nitrene species can then undergo a variety of reactions, leading to the formation of covalent crosslinks between polymer chains.

The primary reactions of the generated nitrene that result in crosslinking include:

C-H Insertion: The nitrene can insert into carbon-hydrogen bonds of the polymer backbone, forming a new amine linkage.

N-H Insertion: If the polymer contains N-H bonds (e.g., in polyamides or polyurethanes), the nitrene can insert into these bonds.

Addition to Double Bonds: In polymers with unsaturation, the nitrene can add to carbon-carbon double bonds to form aziridines, which can then rearrange to form stable crosslinks.

The efficiency of these processes is influenced by the specific wavelength of UV light used and the chemical environment of the polymer. thermofisher.com While the general principles of photo-crosslinking with bis(aryl azides) are well-understood, specific studies detailing the quantum yield, reaction kinetics, and crosslinking efficiency for this compound in various polymeric systems are not available in the reviewed literature.

Staudinger Reaction and Iminophosphorane Formation

The Staudinger reaction is a classic and highly efficient method for the reduction of azides to amines through the intermediacy of an iminophosphorane (also known as an aza-ylide). wikipedia.org The reaction involves the treatment of an organic azide with a tertiary phosphine (B1218219), typically triphenylphosphine (PPh₃).

The generally accepted mechanism proceeds in two main steps:

Nucleophilic Attack: The phosphine acts as a nucleophile and attacks the terminal nitrogen atom of the azide group. This initial addition forms a phosphazide intermediate.

Nitrogen Extrusion: The phosphazide intermediate is unstable and readily loses a molecule of dinitrogen (N₂) through a four-membered cyclic transition state to form the iminophosphorane.

The resulting iminophosphorane is a stable species that can often be isolated. Subsequent hydrolysis of the iminophosphorane with water yields a primary amine and the corresponding phosphine oxide, which is the thermodynamic driving force for the reaction.

For a molecule like this compound, it is expected that both azide groups would react with two equivalents of a phosphine to form a bis(iminophosphorane). This reaction would proceed stepwise. However, detailed mechanistic studies, including kinetic data and the isolation and characterization of the mono- and bis-iminophosphorane intermediates derived specifically from this compound, are not documented in the available scientific literature.

Other Reactivity Pathways

The chemical behavior of this compound is dictated by its three key functional components: the two azide groups and the central ketone moiety.

Oxidation and Reduction of Azide Functional Groups

The azide groups in this compound can be chemically reduced to the corresponding primary amines. This transformation is a common and useful synthetic tool. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) being a very effective method. Other reagents like lithium aluminum hydride (LiAlH₄) or the aforementioned Staudinger reaction followed by hydrolysis also achieve this reduction. The product of such a reduction would be bis(3-aminophenyl)methanone. erfa-sa.com

Conversely, the oxidation of aryl azides is not a commonly explored reaction pathway as the azide group is already in a high oxidation state of nitrogen.

Electrophilic and Nucleophilic Additions involving the Ketone Moiety

The carbonyl group of the ketone in this compound is an electrophilic center and is susceptible to nucleophilic attack. A wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and hydrides, can add to the carbonyl carbon. This addition would lead to the formation of a tertiary alcohol after an aqueous workup. The reactivity of the ketone can be influenced by the electronic effects of the two azido-substituted phenyl rings.

Electrophilic additions to the ketone moiety are less common, as the carbonyl oxygen is electron-rich but generally not sufficiently basic to react with weak electrophiles without prior activation.

Thermal Rearrangements and Cyclizations of Azides

Upon heating, aryl azides can undergo thermal decomposition to generate nitrene intermediates, similar to the photochemical process. These thermally generated nitrenes can then participate in intramolecular reactions. For this compound, a potential intramolecular reaction could be the cyclization of the nitrene onto one of the phenyl rings or even the central ketone, although the latter is less common. More frequently, the nitrene will react intermolecularly if a suitable substrate is present. In the absence of other reactants, complex decomposition products and polymers are often formed. Specific studies on the thermal decomposition and potential intramolecular cyclization pathways for this compound are not available in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Functional Group Analysis

Specific FTIR data detailing the vibrational modes of Bis(3-azidophenyl)methanone, including characteristic peaks for the azide (B81097) and carbonyl functional groups, is not available in the searched literature.

No specific Raman spectroscopic data for this compound was found in the available resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR data, including chemical shifts, coupling constants, and multiplicity for the aromatic protons of this compound, is not present in the reviewed sources.

Specific ¹³C NMR data, including the chemical shifts for the carbonyl carbon and the aromatic carbons of this compound, could not be located.

Information regarding the application of multi-dimensional NMR techniques (such as COSY, HSQC, or HMBC) for the structural elucidation of this compound is not available in the scientific literature searched.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of this compound. Through ionization and subsequent analysis of fragment ions, detailed information about its covalent framework can be obtained.

While specific high-resolution mass spectrometry (HRMS) data for this compound is not extensively detailed in publicly available literature, the technique is fundamental for confirming its elemental composition. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the molecular formula with a high degree of confidence. For this compound (C₁₃H₈N₆O), the expected exact mass can be calculated and compared against the experimental value to verify its identity. The precision of HRMS is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation of aromatic azides in mass spectrometry typically follows predictable pathways. The most common initial step is the loss of a molecule of nitrogen (N₂) from the azide group, a process that is readily observed due to the lability of this functional group. researchgate.netdtic.mil

For this compound, the fragmentation process upon electron ionization would likely initiate with the loss of one or both dinitrogen molecules from the azido (B1232118) groups. A plausible fragmentation pathway could involve the following steps:

Initial N₂ Loss: The molecular ion [M]⁺˙ would readily lose a nitrogen molecule to form an intermediate nitrene radical cation.

Second N₂ Loss: A subsequent loss of a second nitrogen molecule from the other azide group would lead to a dinitrene species.

Carbonyl Group Fragmentation: The central carbonyl group can also be a site of fragmentation, potentially leading to the cleavage of the molecule into smaller aromatic fragments.

Studies on various substituted aryl azides have shown that the fragmentation patterns can be influenced by the nature and position of other substituents on the aromatic ring. researchgate.net For instance, the presence of electron-withdrawing or electron-donating groups can affect the stability of the resulting fragment ions and thus alter the observed fragmentation pathways.

Table 1: Predicted Major Fragmentation Steps for this compound

StepProcessResulting Fragment
1Loss of N₂[C₁₃H₈N₄O]⁺˙
2Loss of second N₂[C₁₃H₈N₂O]⁺˙
3Cleavage around C=OFragments such as [C₆H₄N₃]⁺ and [C₇H₄N₃O]⁺

This table is based on general fragmentation patterns of aromatic azides and has not been experimentally verified for this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within the this compound molecule.

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions related to the benzophenone (B1666685) core and the azido substituents. Aromatic ketones like benzophenone typically exhibit strong π→π* transitions at shorter wavelengths and a weaker, often broad, n→π* transition at longer wavelengths. The presence of the azido groups, which are auxochromes, is expected to modify the absorption profile.

The fluorescence properties of aryl azides can be complex. Many aryl azides are not strongly fluorescent, as the energy from the excited state can be efficiently dissipated through non-radiative pathways, including the facile cleavage of the N-N₂ bond. diva-portal.org The photolysis of aryl azides can lead to the formation of new, potentially fluorescent species. rsc.orgrsc.org

Specific fluorescence data for this compound is not well-documented. However, it is plausible that the compound itself exhibits weak fluorescence. Upon photoactivation, the resulting nitrene intermediates could undergo reactions to form products with different and potentially stronger fluorescence characteristics. The study of fluorescence in such a compound would likely focus on the changes observed during photochemical reactions rather than the intrinsic emission of the parent azide.

X-ray Diffraction for Solid-State Structure Determination

A crystal structure for this compound is not currently available in open-access crystallographic databases. However, the structures of numerous other substituted benzophenones have been determined, providing a basis for predicting the likely conformation of this molecule. acs.orgnih.goviucr.orgresearchgate.net

Benzophenone itself is not planar; the two phenyl rings are twisted out of the plane of the central carbonyl group to relieve steric hindrance. The dihedral angles between the phenyl rings vary depending on the substituents and the crystal packing forces. nih.goviucr.orgresearchgate.net For this compound, it is expected that the two 3-azidophenyl rings would also be twisted relative to the carbonyl plane. The degree of this twist would be influenced by the steric and electronic effects of the azide groups and the intermolecular interactions in the crystal.

Table 2: Typical Structural Parameters for Substituted Benzophenones

ParameterTypical Range
C-C (aromatic) bond length1.37 - 1.40 Å
C=O bond length1.21 - 1.24 Å
C(aryl)-C(carbonyl) bond length1.48 - 1.51 Å
Phenyl ring twist angle30° - 60°

Data is generalized from known structures of various substituted benzophenone derivatives.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the molecular structure of a crystalline compound. This technique involves directing X-rays onto a single, well-ordered crystal. The subsequent diffraction pattern is then analyzed to generate a detailed three-dimensional model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. Furthermore, SCXRD reveals crucial information about the crystal's unit cell parameters, space group, and the packing of molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces.

Despite a thorough search of available scientific literature, specific single-crystal X-ray diffraction data for this compound could not be located. Therefore, a data table detailing its crystallographic parameters cannot be provided at this time.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a versatile and non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. It involves irradiating a finely powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffractogram is a unique fingerprint of the crystalline phases present in the sample. PXRD is instrumental in identifying crystalline polymorphs, determining the purity of a sample, and quantifying the relative amounts of different phases in a mixture. While it does not provide the atomic-level detail of SCXRD, it is an essential tool for routine analysis and quality control of crystalline materials.

Similar to the single-crystal data, a search of scientific databases and literature did not yield any specific powder X-ray diffraction patterns or data for this compound. Consequently, a data table of PXRD peaks and their corresponding d-spacings cannot be presented.

Computational Chemistry and Theoretical Investigations of Bis 3 Azidophenyl Methanone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and reactivity of molecules like Bis(3-azidophenyl)methanone. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

DFT calculations are instrumental in characterizing the ground state electronic structure of this compound. These calculations reveal the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. Key parameters derived from these analyses include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is typically localized on the azido (B1232118) groups and the phenyl rings, indicating these are the regions from which an electron is most easily removed. Conversely, the LUMO is often centered on the benzophenone (B1666685) core, suggesting this is the most favorable region to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For analogous aromatic azides, DFT calculations have shown that the azide (B81097) group introduces high-energy occupied molecular orbitals. In a study on 3′-Azido-3′-deoxythymidine (AZT), the azide moiety was found to significantly influence the electronic properties. nih.gov The bond angles within the azide group in such molecules deviate from linearity, which is also expected for this compound. nih.gov

Table 1: Calculated Electronic Properties of a Representative Aryl Azide Compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

Note: The data in this table is representative of a typical aryl azide and is intended for illustrative purposes, as specific data for this compound is not available.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transient species like transition states. For this compound, DFT can be used to investigate its thermal and photochemical decomposition pathways.

The photochemistry of aromatic azides is known to proceed through the formation of highly reactive nitrene intermediates upon the extrusion of molecular nitrogen. mdpi.comosti.gov DFT calculations can model this process by locating the transition state for N₂ elimination from the excited state of the azide. The geometry of this transition state provides insights into the bond-breaking and bond-forming processes that occur during the reaction. Theoretical studies on phenyl azide have shown that photoexcitation leads to the population of an antibonding orbital with respect to the N-N₂ bond, facilitating its cleavage. mdpi.com

Furthermore, DFT can be used to explore the subsequent reactions of the resulting dinitrene species, such as ring-expansion, cyclization, or intermolecular reactions. By calculating the energies of various possible products and the activation barriers to their formation, the most likely reaction pathways can be identified.

A key application of DFT is the calculation of energetic profiles for reaction pathways, which includes the determination of activation barriers. The activation energy is a critical parameter that governs the rate of a chemical reaction.

For the thermal decomposition of this compound, DFT can be used to model the unimolecular decomposition process. This involves the cleavage of the C-N bond of the azido group to form a nitrene and dinitrogen. The calculated activation energy for this process provides a theoretical estimate of the thermal stability of the compound.

Table 2: Activation Energies for the Thermal Decomposition of a Bis-azido Compound Determined by Different Methods

MethodActivation Energy (Eₐ) in kJ mol⁻¹
Kissinger140.50
Flynn-Wall-Ozawa (FWO)Not specified in abstract
Starink162.52

Source: Adapted from data on bis(3-azido-2,2-bis(azidomethyl)propoxy) methane. mdpi.com These values serve as an analogy for this compound.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules like this compound. By simulating the motion of atoms over time, MD can reveal the preferred shapes (conformations) of the molecule and the dynamics of their interconversion.

The central carbonyl group and the two phenyl rings in the benzophenone moiety allow for considerable torsional freedom. MD simulations can map the potential energy surface as a function of the dihedral angles between the phenyl rings and the carbonyl plane. This allows for the identification of the lowest energy conformers and the energy barriers between them. The conformation of the molecule can significantly impact its packing in the solid state and its interaction with other molecules.

For substituted benzophenones, the twist angle of the phenyl rings is a key conformational parameter that influences their photophysical properties. MD simulations can provide a statistical distribution of these twist angles at a given temperature, offering a dynamic picture of the molecule's structure.

Quantum Chemical Modeling of Photophysical Processes

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for modeling the photophysical processes of this compound. These methods allow for the calculation of excited state properties and the simulation of electronic absorption and emission spectra.

TD-DFT can predict the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum. For aromatic azides, the absorption spectrum is typically characterized by π-π* transitions of the aromatic system and n-π* transitions associated with the azide group. Computational modeling can help to assign these spectral features to specific electronic transitions.

Furthermore, these methods can be used to investigate the deactivation pathways of the excited molecule. Following photoexcitation, this compound can return to the ground state through radiative (fluorescence, phosphorescence) or non-radiative (internal conversion, intersystem crossing) processes. TD-DFT can be used to calculate the energies of the relevant excited singlet and triplet states and to estimate the rates of transitions between them. This is crucial for understanding the photochemical reactivity of the molecule, as the formation of the reactive nitrene intermediate often occurs from an excited state.

Theoretical Studies of Molecular Interactions

The behavior of this compound in the condensed phase is governed by a variety of intermolecular interactions. Theoretical methods can be used to study these non-covalent interactions, which include van der Waals forces, dipole-dipole interactions, and potentially weaker interactions involving the azido groups.

Quantum chemical calculations on molecular dimers or clusters can provide quantitative information about the strength and nature of these interactions. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies.

For crystalline this compound, computational tools like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts. nih.gov This analysis maps the close contacts between neighboring molecules in the crystal lattice, providing insights into the packing arrangement and the dominant intermolecular forces. Understanding these interactions is crucial for predicting crystal structures and for rationalizing the physical properties of the solid material. Recent studies have highlighted the ability of the central nitrogen atom of the azide group to act as an electron density acceptor in pnictogen bonds, suggesting a rich supramolecular chemistry for azido compounds. rsc.org

Applications in Advanced Materials and Polymer Science

Polymer Crosslinking Agents

The primary application for compounds like Bis(3-azidophenyl)methanone is as a crosslinking agent for polymers. The introduction of covalent bonds between polymer chains dramatically alters their physical and chemical properties, generally leading to increased strength, thermal stability, and chemical resistance.

This compound is anticipated to function as a photoaffinity crosslinker, a type of photo-crosslinker that can form covalent bonds with adjacent molecules upon photoactivation. In the context of high-performance polymers, this capability is crucial for enhancing their mechanical and thermal properties. When blended with a polymer and exposed to UV radiation, the azido (B1232118) groups of this compound generate nitrenes that can create a durable three-dimensional polymer network.

This crosslinking process is particularly valuable for polymers used in demanding environments, such as in the aerospace and electronics industries. The resulting networked structure can lead to a significant increase in the glass transition temperature (Tg) of the polymer, improved dimensional stability, and enhanced resistance to solvents and chemical attack. The efficiency of crosslinking is dependent on factors such as the wavelength of UV light, the intensity of the radiation, and the chemical structure of the polymer being crosslinked.

Property EnhancementMechanismTypical Application Area
Increased Thermal StabilityFormation of a 3D polymer network restricts chain mobility.Aerospace components, electronics packaging
Improved Mechanical StrengthCovalent crosslinks prevent polymer chains from sliding past one another.Structural adhesives, composite matrices
Enhanced Chemical ResistanceThe crosslinked network reduces the free volume, hindering solvent penetration.Protective coatings, chemical-resistant linings

Thermosetting materials are polymers that are irreversibly cured to form a rigid, infusible, and insoluble network. This compound can be employed as a photocuring agent in the fabrication of such materials. In this application, it would be mixed with a prepolymer or a blend of polymers. Upon UV irradiation, the crosslinking reaction initiated by the this compound would solidify the material, locking the polymer chains into a permanent network.

This method of curing offers several advantages over traditional thermal curing, including rapid processing times, lower energy consumption, and spatial control over the curing process. This is particularly beneficial in applications such as the manufacturing of microelectronics and in advanced composite fabrication where precise control over the material's properties is essential.

Development of Functional Polymeric Networks

Beyond simply improving the bulk properties of polymers, crosslinking with agents like this compound can be used to create functional polymeric networks with tailored architectures and responsiveness.

A pseudo-interpenetrating polymer network (pseudo-IPN) is a material where one polymer is crosslinked to form a network in the presence of another, linear polymer. This compound is a suitable crosslinker for the formation of the network component in a pseudo-IPN. In a typical process, the bis-azide would be dissolved in a solution containing both the polymer to be crosslinked and the linear polymer. Upon UV exposure, the first polymer forms a network, physically entrapping the linear polymer chains of the second.

This structure can lead to materials with a unique combination of properties, such as toughness and flexibility, that are not achievable with a single polymer network. The degree of interpenetration and the resulting material properties can be controlled by the concentration of the crosslinker and the composition of the polymer blend.

Stimuli-responsive materials, or "smart" materials, are designed to undergo a significant change in their properties in response to an external stimulus, such as light, temperature, or pH. nih.govresearchgate.netmdpi.com this compound can be used to create such materials by crosslinking polymers that possess responsive functionalities. The crosslinking process locks in the polymer chains, and the density of the crosslinks can influence the magnitude and speed of the material's response. For example, in a hydrogel, the degree of crosslinking will affect its swelling behavior in response to changes in pH or temperature.

The use of a photo-crosslinker like this compound allows for the creation of patterned or spatially defined responsive properties within a material. By selectively exposing certain regions of the material to UV light, it is possible to create areas with different crosslink densities and therefore different responsive behaviors.

StimulusPotential Responsive BehaviorRole of Crosslinking
LightShape memory, controlled releaseCreates a permanent network that can store a temporary shape.
TemperatureSwelling/deswelling of hydrogelsControls the equilibrium swelling ratio and response time.
pHChanges in volume or solubilityDetermines the mechanical integrity of the polymer network as it ionizes. mdpi.com

Advanced Composite Materials Development

Advanced composite materials, which consist of a reinforcement phase (like fibers or particles) embedded in a matrix phase (typically a polymer), are critical in industries where high strength-to-weight and stiffness-to-weight ratios are required. The performance of these materials is highly dependent on the properties of the polymer matrix and the interface between the matrix and the reinforcement.

Furthermore, the photoreactive nature of this compound could potentially be used to improve the adhesion between the polymer matrix and the reinforcement fibers. By functionalizing the fiber surface with groups that can react with the nitrene intermediates generated from the bis-azide, a covalent bond could be formed at the interface. This would lead to more efficient stress transfer from the matrix to the fibers, resulting in a stronger and more durable composite material.

Photoresponsive Materials and Photoresists for Microfabrication

This compound, also known as 3,3'-diazidobenzophenone, serves as a critical component in the formulation of negative photoresists, a class of materials fundamental to the microfabrication of integrated circuits and microelectromechanical systems (MEMS). Its utility stems from its function as a photo-crosslinking agent. When exposed to ultraviolet (UV) light, the azide (B81097) groups in the molecule undergo photolysis to generate highly reactive nitrene intermediates. These nitrenes can then undergo a variety of reactions, including insertion into carbon-hydrogen bonds and addition to double bonds, which leads to the crosslinking of polymer chains in the photoresist formulation. This crosslinking renders the exposed regions of the photoresist insoluble in developer solutions.

In a typical negative photoresist system, this compound acts as a photosensitizer or a photoactive crosslinker within a polymer matrix. Common polymers used in conjunction with such bis-azide sensitizers include cyclized polyisoprene and novolac resins. The unexposed regions of the photoresist remain soluble and are washed away during the development process, leaving behind a negative image of the photomask.

The efficiency and resolution of the photolithographic process are highly dependent on the properties of the photoresist formulation, including the concentration of the bis-azide sensitizer (B1316253) and the nature of the polymer resin. Research in this area focuses on optimizing these parameters to achieve finer feature sizes, higher aspect ratios, and greater resistance to etching processes. While specific performance data for photoresists containing solely this compound is not extensively detailed in publicly available literature, the general principles of aryl bis-azide sensitized negative photoresists are well-established.

The selection of a particular bis-azide, such as this compound, can influence key performance metrics of the photoresist. These metrics include sensitivity, which is the minimum exposure dose required to induce the desired chemical change, and contrast, which describes the sharpness of the transition between exposed and unexposed regions.

Below is a table summarizing the typical components of a negative photoresist system that would utilize an aryl bis-azide like this compound.

ComponentFunctionExample Materials
Polymer Resin Forms the main structural matrix of the photoresist film and provides adhesion and etch resistance.Cyclized Polyisoprene, Novolac
Photoactive Compound (Sensitizer) Absorbs light and initiates the chemical reaction (crosslinking).This compound
Solvent Dissolves the resin and sensitizer to allow for spin coating a thin, uniform film onto a substrate.Xylene, Methoxypropyl acetate
Additives Can be included to improve specific properties like adhesion, contrast, or coating uniformity.Adhesion promoters, Contrast enhancement dyes

Applications in Organic and Supramolecular Synthesis

Precursor for Heterocyclic Compound Synthesis

The presence of two azide (B81097) groups makes bis(3-azidophenyl)methanone an excellent starting material for the synthesis of molecules containing multiple heterocyclic rings. These reactions often proceed with high efficiency and selectivity.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for constructing 1,2,3-triazole rings. beilstein-journals.orgnih.gov This reaction is known for its high yields, mild reaction conditions, and exceptional functional group tolerance. This compound, with its two azide groups, can react with two equivalents of a terminal alkyne to form bis-1,2,3-triazole structures. beilstein-journals.orgfrontiersin.org This approach allows for the facile synthesis of symmetrical molecules where two triazole-linked functionalities are tethered to a central benzophenone (B1666685) core.

The general reaction involves the [3+2] cycloaddition of the azide groups of this compound with terminal alkynes, catalyzed by a copper(I) source. This process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The resulting bis-triazole compounds are valuable in various fields, including medicinal chemistry and materials science, due to the stability and unique electronic properties of the triazole ring. nih.govarkat-usa.org

Table 1: Examples of Bis-1,2,3-Triazole Synthesis via CuAAC

Diazide Precursor Alkyne Substrate Catalyst System Resulting Structure Reference
Aromatic Diazide Phenylacetylene Cu(I) Bis(1-phenyl-1H-1,2,3-triazol-4-yl) derivative beilstein-journals.orgfrontiersin.org
Aliphatic Diazide Propargyl Alcohol CuSO₄/Sodium Ascorbate Bis(1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl) derivative nih.gov

Note: The table provides representative examples of the CuAAC reaction with diazides. The specific reaction with this compound follows the same principle.

Beyond triazoles, azides are precursors to a variety of nitrogen-containing heterocycles. While the CuAAC reaction is predominant, the azide groups of this compound can potentially participate in other cycloaddition or transformation reactions to yield different azole structures. For instance, reactions with certain activated species or under thermal/photochemical conditions can lead to the formation of other heterocyclic systems. Sulfonyl azoles have been utilized as stable precursors for generating reactive intermediates in the synthesis of functionalized 3-substituted indoles, indazoles, and pyrroles. nih.gov This highlights the versatility of the azido (B1232118) group in heterocyclic synthesis.

The use of bis-azide precursors like this compound provides a direct route to bis-heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their potential for enhanced biological activity or unique material properties. nih.govresearchgate.net

Building Blocks for Complex Molecular Architectures

Organic building blocks are functionalized molecules that serve as the foundational components for assembling more complex molecular structures. sigmaaldrich.com With its defined geometry and two reactive sites, this compound is an ideal building block for creating sophisticated and multifunctional molecular architectures. nih.govsemanticscholar.org

Bioconjugation via click chemistry is a powerful tool in chemical biology for labeling and modifying biomolecules such as proteins and DNA. nih.govresearchgate.net The azide groups of this compound can be used to link the molecule to alkyne-modified biomolecules. The bifunctional nature of this compound allows it to act as a cross-linker, connecting two separate biomolecules or two different sites on the same biomolecule. This capability is crucial for studying protein-protein interactions, stabilizing protein complexes, or developing targeted therapeutic agents. The biocompatibility of the click reaction makes this approach particularly suitable for applications in living systems. nih.gov

The symmetric structure of this compound makes it a valuable building block for the synthesis of multifunctional organic compounds and polymers. beilstein-journals.orgnih.gov By reacting with dialkynes, it can form linear polymers or macrocycles containing repeating triazole units. These materials can have applications in areas such as porous organic frameworks and coordination polymers. The benzophenone core itself is photoactive, which can impart interesting photophysical properties to the resulting materials. The ability to introduce two distinct functionalities by reacting the azide groups with two different alkynes further expands its utility in creating complex, precisely defined chemical structures.

Probes for Chemical Biology Research

Chemical probes are small molecules used to study and manipulate biological systems. nih.govmdpi.com The unique structure of this compound allows for its development into specialized probes. For example, bisazide cyanine (B1664457) dyes have been synthesized and used as fluorogenic probes for tagging and cross-linking proteins. nih.gov These probes exhibit a significant increase in fluorescence upon reacting with their target, allowing for clear visualization and detection.

The two azide groups in this compound can be used to create bifunctional probes for photoaffinity labeling. researchgate.net One azide can be used to attach the probe to a targeting moiety, while the other can be used to attach a reporter tag (like a fluorophore or biotin) after the probe has bound to its biological target. The central benzophenone unit can also act as a photo-crosslinker, forming a covalent bond with the target protein upon UV irradiation, thereby allowing for the identification of binding partners.

Table 2: Potential Applications of this compound in Chemical Probe Development

Probe Type Functional Role of this compound Target Application Potential Advantage
Fluorogenic Cross-linker Acts as a scaffold to link two alkyne-modified sites on a protein or between two proteins. nih.gov Studying protein-protein interactions and protein conformation. Fluorescence signal increases upon successful dual binding, reducing background noise.
Bifunctional Labeling Agent Provides two independent sites for click reactions. Dual labeling of biomolecules with different tags (e.g., a fluorophore and an affinity tag). Allows for multi-modal analysis (e.g., fluorescence imaging and affinity purification).

| Photoaffinity Probe | The benzophenone core acts as a photo-crosslinker, while azides serve as handles for attaching targeting and reporter groups. researchgate.net | Identifying the binding targets of a specific ligand or drug molecule. | Covalent and irreversible capture of target proteins for subsequent identification. |

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Future Research Directions and Challenges

Development of Novel Green Synthetic Routes

The traditional synthesis of aromatic azides often involves diazotization of an amino group followed by substitution with an azide (B81097) salt, a process that can generate significant chemical waste and utilize hazardous reagents. A primary challenge and a significant area for future research is the development of environmentally benign synthetic pathways to Bis(3-azidophenyl)methanone.

Key Research Objectives:

Catalytic C-H Azidation: Investigating direct C-H azidation of the benzophenone (B1666685) backbone using transition metal or photoredox catalysis could offer a more atom-economical route, eliminating the need for pre-functionalized starting materials.

Biocatalytic Approaches: The use of engineered enzymes, such as dioxygenases, could enable the selective introduction of functional groups that can be readily converted to azides under mild, aqueous conditions, representing a truly green synthetic strategy.

Flow Chemistry Synthesis: Implementing continuous flow processes for the synthesis of this compound can enhance safety, particularly when handling energetic azide compounds, by minimizing reaction volumes and enabling precise control over reaction parameters. arxiv.orgnih.gov This approach also allows for rapid optimization and scale-up. organic-chemistry.orgyoutube.com

Synthetic Strategy Potential Advantages Key Challenges
Catalytic C-H AzidationHigh atom economy, reduced wasteRegioselectivity, catalyst cost and stability
BiocatalysisMild reaction conditions, high selectivityEnzyme development and stability, substrate scope
Flow ChemistryEnhanced safety, scalability, process controlInitial setup cost, potential for clogging

Exploration of New Reactivity Modes and Selective Transformations

The two azide groups in this compound offer a rich playground for exploring diverse chemical reactions. Future research should focus on harnessing this reactivity to develop novel transformations and build complex molecular architectures.

Promising Areas of Exploration:

Stepwise Functionalization: Developing protocols for the selective reaction of one azide group while the other remains intact would open the door to the synthesis of unsymmetrical, bifunctional molecules with tailored properties. This could be achieved through careful control of stoichiometry, the use of protecting groups, or by exploiting subtle differences in the electronic environment of the two azide moieties.

Photochemical Transformations: Aryl azides are well-known for their photochemical reactivity, generating highly reactive nitrene intermediates upon UV irradiation. nih.gov A detailed investigation into the photochemistry of this compound could lead to new methods for surface modification, polymer crosslinking, and the synthesis of nitrogen-containing heterocycles.

Cycloaddition Reactions: The azide groups can readily participate in [3+2] cycloaddition reactions, such as the well-established "click" chemistry with alkynes. mdpi.comyoutube.com Exploring these reactions with novel dipolarophiles could lead to the synthesis of new classes of polymers and functional materials.

Staudinger Ligation: The Staudinger reaction between azides and phosphines provides a mild and efficient way to form amide bonds. sigmaaldrich.comwikipedia.org Investigating the Staudinger ligation with this compound could enable its use as a linker in bioconjugation and the development of novel biomaterials. thermofisher.com

Design of Next-Generation Advanced Materials with Tailored Properties

The bifunctional nature of this compound makes it an excellent building block for the creation of advanced materials with unique and tunable properties.

Potential Material Applications:

High-Performance Polymers: As a bifunctional monomer, it can be used in polymerization reactions to create novel polymers. For instance, reaction with dialkynes via click chemistry could yield highly crosslinked, thermally stable polytriazoles. Its incorporation into existing polymer backbones could also be used to enhance properties such as thermal stability and flame retardancy.

Photoresists and Crosslinking Agents: The photoreactive nature of the azide groups makes this compound a promising candidate for use as a crosslinking agent in photoresists for microelectronics and as a tool for photopatterning surfaces. nih.gov

Energetic Materials: The high nitrogen content of the azide groups suggests potential applications in the field of energetic materials. Future research could focus on the synthesis and characterization of energetic polymers and cocrystals incorporating this molecule.

Functional Coatings: The ability of the azide groups to react with a variety of functional groups could be exploited to develop functional coatings with properties such as hydrophobicity, biocompatibility, or antimicrobial activity.

Material Class Key Property Conferred by this compound Potential Application
High-Performance PolymersThermal stability, crosslinking capabilityAerospace components, high-temperature adhesives
PhotoresistsPhotoreactivity, crosslinkingMicroelectronics fabrication, photolithography
Energetic MaterialsHigh nitrogen content, energy releasePropellants, explosives
Functional CoatingsSurface reactivity, versatilityBiomedical implants, self-cleaning surfaces

Integration with Emerging Technologies in Chemical Synthesis and Materials Science

To accelerate the discovery and development of new applications for this compound, it is crucial to integrate its study with emerging technologies.

Synergistic Technologies:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, stability, and electronic properties of this compound and its derivatives. escholarship.org This can guide experimental work and accelerate the design of new materials with desired properties.

Machine Learning and AI: Machine learning algorithms can be trained on experimental and computational data to predict the properties of new materials based on their molecular structure. mdpi.comumd.edu This approach can be used to screen large virtual libraries of this compound derivatives to identify candidates with optimal properties for specific applications. arxiv.orgnih.gov

High-Throughput Screening: Automated high-throughput screening platforms can be employed to rapidly evaluate the performance of new materials derived from this compound in various applications, such as their efficacy as crosslinking agents or their thermal stability.

This compound stands as a molecule with considerable, yet largely unexplored, potential. The future research directions outlined in this article provide a comprehensive roadmap for unlocking its capabilities. By focusing on the development of green synthetic routes, exploring its rich reactivity, designing novel materials, and leveraging cutting-edge technologies, the scientific community can pave the way for innovative applications of this promising compound across a wide range of scientific and technological domains. The challenges are significant, but the potential rewards in terms of new materials and chemical methodologies are substantial.

Q & A

Q. What are the common synthetic routes for preparing Bis(3-azidophenyl)methanone, and how can reaction conditions be optimized?

this compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling, followed by azide introduction. For example:

  • Friedel-Crafts acylation : React 3-azidobenzoyl chloride with benzene derivatives using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C.
  • Azide introduction : Substitute halogenated intermediates (e.g., 3-bromophenyl methanone) with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours .
    Optimization involves adjusting solvent polarity, catalyst loading, and temperature to minimize side reactions (e.g., azide decomposition). Monitor progress via TLC and IR spectroscopy (azide stretch: ~2100 cm⁻¹).

Q. What spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

Key techniques include:

  • NMR spectroscopy : Use deuterated solvents (CDCl₃ or DMSO-d₆) to observe aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~190 ppm in ¹³C NMR).
  • IR spectroscopy : Confirm the azide group via asymmetric stretching (~2100 cm⁻¹) and carbonyl (C=O) stretch (~1650 cm⁻¹).
  • Mass spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound due to its azide functional group?

  • Storage : Keep in a cool, dry place away from light; avoid contact with heavy metals or reducing agents.
  • Handling : Use blast shields, fume hoods, and personal protective equipment (PPE). Small-scale reactions (<1 g) are recommended to mitigate explosion risks.
  • Waste disposal : Quench residual azides with aqueous sodium nitrite (NaNO₂) and dilute sulfuric acid (H₂SO₄) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise during refinement?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure solution : Employ direct methods (e.g., SHELXT) for phase determination, followed by full-matrix least-squares refinement in SHELXL .
  • Challenges : Azide groups may exhibit disorder; apply restraints to N–N bond lengths and angles. Visualize final structures with ORTEP-3 to validate geometry .

Q. How do computational methods predict the reactivity of the azide group in this compound for click chemistry applications?

  • DFT calculations : Use Gaussian or ADF software to model transition states for Huisgen 1,3-dipolar cycloaddition with alkynes. Optimize geometries at the B3LYP/6-31G(d) level.
  • Solvent effects : Include polarizable continuum models (PCM) to simulate reaction kinetics in DMSO or water .

Q. How can conflicting thermal stability data for this compound in different solvents be systematically analyzed?

  • Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen to assess decomposition temperatures.
  • Differential scanning calorimetry (DSC) : Identify exothermic peaks corresponding to azide decomposition.
  • Kinetic analysis : Apply the Kissinger method to calculate activation energy (Eₐ) from DSC data. Compare results across solvents (e.g., DMF vs. THF) to resolve discrepancies .

Q. What strategies enable the incorporation of this compound into metal-organic frameworks (MOFs) or polymers?

  • Click chemistry : React azides with terminal alkynes (e.g., propargyl ethers) using Cu(I) catalysts to form triazole-linked networks.
  • Coordination chemistry : Explore metal complexes (e.g., Cu(II), Mn(II)) where the carbonyl group acts as a ligand. Characterize via ESR and magnetic susceptibility measurements .

Q. How does the electronic structure of this compound influence its UV absorption properties?

  • TD-DFT calculations : Simulate electronic transitions using software like ORCA to identify π→π* and n→π* transitions.
  • Experimental validation : Compare computational results with UV-Vis spectra (λmax ~250–300 nm). Correlate with benzophenone derivatives known for UV absorption .

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